molecular formula C4H4ClNO3 B586970 4-(Chloromethyl)-2,5-oxazolidinedione-d3 CAS No. 1794713-40-8

4-(Chloromethyl)-2,5-oxazolidinedione-d3

Cat. No.: B586970
CAS No.: 1794713-40-8
M. Wt: 152.548
InChI Key: ALQADUBZEIRDQN-FUDHJZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Chloromethyl)-2,5-oxazolidinedione-d3 is a deuterated derivative of 4-(Chloromethyl)-2,5-oxazolidinedione. This compound is characterized by the presence of a chloromethyl group attached to the oxazolidinedione ring. The deuterium atoms replace the hydrogen atoms, which can be useful in various scientific studies, particularly those involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2,5-oxazolidinedione-d3 typically involves the chloromethylation of 2,5-oxazolidinedione. The reaction can be carried out using chloromethylating agents such as chloromethyl methyl ether or chloromethyl ethyl ether in the presence of a Lewis acid catalyst like zinc iodide or stannic chloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2,5-oxazolidinedione-d3 can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidinedione derivatives with different functional groups.

    Reduction Reactions: Reduction can lead to the formation of hydroxymethyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of hydroxymethyl derivatives.

Scientific Research Applications

4-(Chloromethyl)-2,5-oxazolidinedione-d3 has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Employed in isotopic labeling studies to trace metabolic pathways.

    Medicine: Investigated for potential use in drug development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2,5-oxazolidinedione-d3 involves its reactivity due to the presence of the chloromethyl group. This group can undergo nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The deuterium atoms provide stability and can be used to study reaction mechanisms through isotopic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-2,5-oxazolidinedione: The non-deuterated version of the compound.

    4-(Bromomethyl)-2,5-oxazolidinedione: Similar structure but with a bromomethyl group instead of chloromethyl.

    4-(Hydroxymethyl)-2,5-oxazolidinedione: Contains a hydroxymethyl group instead of chloromethyl.

Uniqueness

4-(Chloromethyl)-2,5-oxazolidinedione-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. This feature allows for detailed investigation of reaction mechanisms and metabolic pathways, providing insights that are not possible with non-deuterated compounds.

Biological Activity

4-(Chloromethyl)-2,5-oxazolidinedione-d3 is a synthetic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative efficacy with related compounds.

This compound is characterized by its oxazolidinedione structure, which is known for its ability to interact with biological macromolecules. The compound's chloromethyl group enhances its reactivity, allowing it to participate in various chemical reactions, including oxidation and substitution.

The biological activity of this compound primarily involves its interaction with cellular pathways related to inflammation and cell proliferation. The compound has been shown to:

  • Inhibit Pro-inflammatory Mediators : It modulates the activity of enzymes involved in the production of cytokines and other inflammatory mediators.
  • Induce Apoptosis : By activating apoptotic pathways, the compound can promote cell death in cancerous cells.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits bactericidal effects against various strains of bacteria.

Antimicrobial Activity

Recent studies have demonstrated that this compound possesses significant antimicrobial properties. It has been tested against a variety of pathogens, including Gram-positive and Gram-negative bacteria. The results indicate a strong bactericidal effect, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These findings suggest that the compound may be a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assessments conducted on normal cell lines (e.g., L929 fibroblasts) showed that the compound exhibits low toxicity at therapeutic concentrations. The following table summarizes the effects on cell viability:

Concentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
69597
12102110
259088
508583
1007570

The results indicate that while higher concentrations may reduce viability, lower doses can enhance cell survival.

Case Studies

  • Case Study on Anticancer Activity : In a study involving human cancer cell lines (A549 lung cancer cells), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell proliferation. The most significant effects were observed at concentrations above 50 µM, where apoptosis was confirmed through flow cytometry analysis.
  • Comparative Study with Similar Compounds : When compared to other oxazolidinedione derivatives, such as linezolid, this compound demonstrated superior antimicrobial activity against resistant bacterial strains while maintaining lower cytotoxicity levels.

Properties

IUPAC Name

4-[chloro(dideuterio)methyl]-4-deuterio-1,3-oxazolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO3/c5-1-2-3(7)9-4(8)6-2/h2H,1H2,(H,6,8)/i1D2,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQADUBZEIRDQN-FUDHJZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=O)OC(=O)N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(=O)OC(=O)N1)C([2H])([2H])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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